7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of bromine, thiadiazole, and chromeno-pyrrole structures
Properties
Molecular Formula |
C23H18BrN3O3S |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
7-bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H18BrN3O3S/c1-12(2)10-17-25-26-23(31-17)27-19(13-6-4-3-5-7-13)18-20(28)15-11-14(24)8-9-16(15)30-21(18)22(27)29/h3-9,11-12,19H,10H2,1-2H3 |
InChI Key |
AISCNTWEPASETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dihydroxycoumarin Derivatives
The chromeno-pyrrole framework is constructed via a tandem cyclization-oxidation sequence. A dihydroxycoumarin derivative (e.g., 6,7-dihydroxy-4-chromanone) reacts with benzylamine under acidic conditions to form the pyrrolidine ring, followed by oxidation with potassium permanganate to yield the dihydrochromeno-pyrrole-dione intermediate.
Reaction Conditions :
Introduction of the Phenyl Group at Position 1
The phenyl substituent is installed via Friedel-Crafts alkylation using benzene and aluminum chloride. The core’s ketone group at position 1 is first reduced to an alcohol using sodium borohydride , followed by acid-catalyzed dehydration to generate a carbocation, which undergoes electrophilic aromatic substitution.
Key Data :
- Reduction : NaBH₄ (1.5 equiv), methanol, 0°C → RT, 2 hours.
- Alkylation : AlCl₃ (3 equiv), benzene, reflux, 6 hours.
- Yield : 72% after recrystallization (ethanol).
Regioselective Bromination at Position 7
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid. The electron-rich chromeno-pyrrole core directs bromination to position 7 due to para-directing effects of the adjacent carbonyl group.
Optimized Protocol :
- Reagents : NBS (1.1 equiv), FeCl₃ (0.1 equiv)
- Solvent : Dichloromethane, 0°C → RT, 2 hours
- Yield : 85% (HPLC purity >98%).
Synthesis of 5-(2-Methylpropyl)-1,3,4-Thiadiazole
Thiadiazole Ring Formation
The thiadiazole moiety is synthesized from 2-methylpropanehydrazide and carbon disulfide under basic conditions. Cyclization is induced via phosphorus oxychloride -mediated dehydration.
Procedure :
- React 2-methylpropanehydrazide (1 equiv) with CS₂ (2 equiv) in pyridine at 50°C for 4 hours.
- Add POCl₃ (3 equiv), heat to 80°C for 1 hour.
- Quench with ice-water, extract with ethyl acetate.
Functionalization with 2-Methylpropyl Group
The 5-position of the thiadiazole is alkylated using 2-methylpropyl bromide and sodium hydride in dry THF.
Conditions :
Coupling of Thiadiazole to the Chromeno-Pyrrole Core
A palladium-catalyzed Buchwald-Hartwig amination links the thiadiazole to the brominated chromeno-pyrrole. This method ensures high selectivity and functional group tolerance.
Catalytic System :
- Catalyst : Pd₂(dba)₃ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (3 equiv)
- Solvent : Toluene, 110°C, 24 hours
- Yield : 65% after HPLC purification.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are recommended to enhance reproducibility and safety during exothermic steps (e.g., bromination). Catalytic systems can be immobilized on silica supports to reduce Pd leaching.
Challenges and Mitigation Strategies
- Regioselectivity in Bromination : Controlled addition of NBS at low temperatures minimizes di-substitution.
- Thiadiazole Stability : Avoid prolonged exposure to moisture; store intermediates under nitrogen.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into less reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The thiadiazole and chromeno-pyrrole moieties may play a crucial role in its activity by facilitating binding to these targets .
Comparison with Similar Compounds
Similar Compounds
2-BROMO-2-METHYLPROPIONIC ACID: Used in polymer synthesis and as a reagent in organic chemistry.
5-BROMO-2-METHYL-2-PENTENE: Utilized in the synthesis of complex organic molecules.
Uniqueness
What sets 7-BROMO-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
7-Bromo-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique structural features and potential biological activities. The compound consists of a bromine atom, a thiadiazole ring, and a chromeno-pyrrole core, contributing to its diverse reactivity and biological interactions. This article explores the biological activity of this compound based on existing research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 496.4 g/mol. Its structure allows for various chemical modifications that may enhance its biological activity or tailor its properties for specific applications.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that certain derivatives showed potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 7-Bromo Derivative | 0.21 | Pseudomonas aeruginosa |
| 7-Bromo Derivative | 0.21 | Escherichia coli |
Cytotoxicity and Anticancer Potential
The compound's potential anticancer activity has been investigated through various assays. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines. For instance, some compounds showed selective action against Gram-positive bacteria and fungi of the genus Candida, indicating their possible use in treating infections caused by resistant strains .
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and inflammation pathways. Initial findings suggest that the compound may modulate these pathways, potentially leading to anti-inflammatory and anticancer effects .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. For example, it was noted that certain derivatives formed strong hydrogen bonds with key residues in the active site of DNA gyrase, which is crucial for bacterial DNA replication .
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of similar compounds:
- Antifungal Activity : A study reported that derivatives exhibited antifungal activity against various fungi species, with some showing greater inhibition zones compared to controls .
- Antibacterial Activity : Another research highlighted that derivatives demonstrated selective antibacterial properties against both Gram-positive and Gram-negative microorganisms .
Q & A
Q. What synthetic methodologies are effective for constructing the chromeno[2,3-c]pyrrole-3,9-dione core in this compound?
The chromeno-pyrrole-dione scaffold can be synthesized via cyclocondensation reactions between substituted aryl amines and coumarin derivatives. For example, Vydzhak and Panchishin (2008) demonstrated the synthesis of analogous 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using aryl amines and α,β-unsaturated carbonyl precursors under acidic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving high yields. Statistical experimental design (e.g., factorial or response surface methods) can systematically reduce trial-and-error approaches .
Q. How can bromination be selectively introduced at the 7-position of the chromeno-pyrrole-dione framework?
Electrophilic bromination using bromine in acetic acid or DMF is a common method. The regioselectivity is influenced by electron-donating/withdrawing groups on the aromatic ring. For instance, bromine in acetic acid at controlled temperatures (0–5°C) minimizes over-bromination, as shown in analogous dihydroquinazolinone syntheses . Monitoring reaction progress via TLC or HPLC ensures precise termination to isolate the monobrominated product.
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- NMR (1H, 13C, and 2D-COSY) : Resolves complex coupling patterns in the thiadiazole and chromeno-pyrrole-dione moieties.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy.
- X-ray crystallography : Provides definitive stereochemical assignments for crystalline derivatives .
- HPLC with UV/Vis or MS detection : Quantifies purity and detects trace byproducts .
Advanced Research Questions
Q. How can computational reaction path searches (e.g., quantum chemical calculations) guide the design of novel derivatives?
Quantum mechanical methods (DFT, TD-DFT) predict reaction energetics, transition states, and regioselectivity. For example, the ICReDD framework integrates quantum calculations with experimental data to optimize reaction pathways. This approach reduces reliance on trial-and-error by identifying thermodynamically favorable intermediates and transition states . Applying this to the thiadiazole-substituted chromeno-pyrrole-dione could accelerate derivative synthesis.
Q. What strategies resolve contradictions in bioactivity data across different assay conditions?
Discrepancies may arise from solvent effects, protein binding interactions, or redox activity of the bromine/thiadiazole groups. To address this:
Q. How can membrane separation technologies improve purification of this hydrophobic compound?
Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–5 kDa) selectively retain high-molecular-weight byproducts while allowing the target compound (MW ~500–600 g/mol) to pass. Solvent-resistant membranes (e.g., polyimide-based) are essential for organic solvent systems . Process simulations (Aspen Plus) model solvent-membrane interactions to optimize flux and selectivity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Systematically vary substituents on the thiadiazole or phenyl groups.
- Taguchi or Box-Behnken designs : Efficiently screen multiple variables (e.g., substituent electronic effects, steric bulk) with minimal experiments .
- Multivariate analysis (PCA, PLS) : Correlate structural descriptors (Hammett σ, logP) with bioactivity data .
Methodological Resources
- Synthetic protocols : Refer to Vydzhak and Panchishin (2008, 2010) for foundational chromeno-pyrrole-dione chemistry .
- Data analysis : Utilize factorial designs and response surface methodologies for reaction optimization .
- Computational tools : ICReDD’s integrated computational-experimental workflows for reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
